3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Overview
Description
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a useful research compound. Its molecular formula is C12H10N2O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to inhibit trypanosoma brucei 427 and factor ixa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of Trypanosoma brucei 427 exhibit good metabolic stability and excellent cell permeability .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in parasitic infections and blood coagulation .
Pharmacokinetics
Similar compounds have been found to exhibit good metabolic stability and excellent cell permeability , which can impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant biological activities, such as analgesic and anti-inflammatory activities .
Action Environment
The environment can potentially affect the stability, solubility, and overall effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions of this compound with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under physiological conditions, with a half-life of several hours . Over time, the compound can undergo hydrolysis, leading to the formation of inactive metabolites . Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cellular functions, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of this compound is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect the electron transport chain and induce apoptosis . The targeting signals and post-translational modifications of this compound are essential for its subcellular localization and biological activity.
Properties
IUPAC Name |
3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11(16)4-3-8-7-18-12-13-9(6-14(8)12)10-2-1-5-17-10/h1-2,5-7H,3-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNESMPWJGWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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